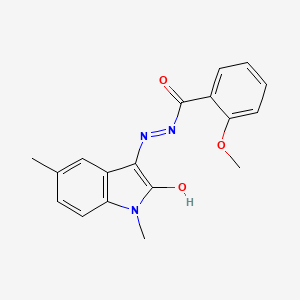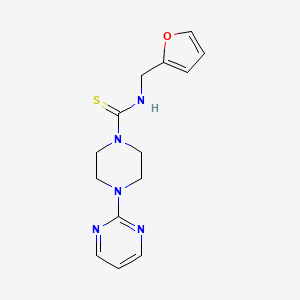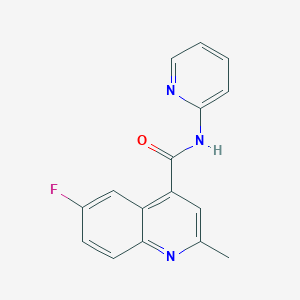
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide, also known as DIMBH, is a synthetic compound with potential applications in scientific research. It belongs to the class of indole derivatives and has been synthesized using various methods. In
作用機序
The mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been shown to disrupt the cell cycle and cause DNA damage in cancer cells. Additionally, it has been found to inhibit bacterial growth by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In addition, it has been found to decrease the expression of matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. This compound has also been shown to have antioxidant activity, which may contribute to its antimicrobial activity.
実験室実験の利点と制限
One advantage of using N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide in lab experiments is its high purity and stability. It can be easily synthesized using simple methods and has been shown to have low toxicity in vitro. However, one limitation is its limited solubility in water, which may affect its bioavailability and limit its applications in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide. One direction is to investigate its potential use as a fluorescent probe for detecting other metal ions in biological samples. Another direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, more research is needed to understand its mechanism of action and potential applications in other areas of medicinal chemistry.
合成法
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide can be synthesized using different methods, such as the reaction of 1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole-2-carbohydrazide with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1,5-dimethyl-3-oxo-2,3-dihydro-1H-indole-2-carbohydrazide with 2-methoxybenzaldehyde in the presence of a base and a catalyst. Both methods yield this compound as a yellow solid with a high purity.
科学的研究の応用
N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxybenzohydrazide has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antimicrobial activity against several bacterial strains, such as Escherichia coli and Staphylococcus aureus. This compound has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological samples.
特性
IUPAC Name |
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-14-13(10-11)16(18(23)21(14)2)19-20-17(22)12-6-4-5-7-15(12)24-3/h4-10,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEKNOLYRPKCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=CC=C3OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)